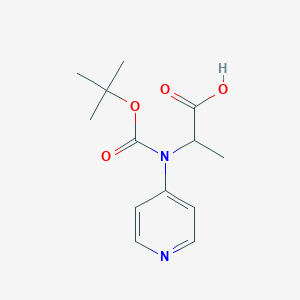
(S)-2-(tert-butoxycarbonyl(pyridin-4-yl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BOC-D-4-PYRIDYLALANINE is a non-proteinogenic amino acid featuring a pyridine ring linked to an alanine moiety. This compound is of significant interest due to its unique structural attributes, which combine the reactivity of the pyridine ring with the chirality and bioactivity of the D-alanine residue. It is commonly used in various scientific and industrial domains, including pharmaceuticals, biochemical research, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridylaldehyde with acetylglycine to form an oxazolone intermediate, which is then hydrolyzed to yield the desired amino acid . Another method utilizes photoredox catalysis to activate halogenated pyridines and conjugate them with dehydroalanine derivatives .
Industrial Production Methods
Industrial production of BOC-D-4-PYRIDYLALANINE often employs scalable and efficient synthetic routes. For example, the use of photoredox catalysis allows for the large-scale preparation of β-heteroaryl α-amino acid derivatives, including BOC-D-4-PYRIDYLALANINE . This method is advantageous due to its high yield and regiospecific activation of halogenated pyridines.
化学反応の分析
Types of Reactions
BOC-D-4-PYRIDYLALANINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyridine ring can participate in electrophilic aromatic substitution reactions, while the amino acid moiety can undergo typical amino acid reactions such as peptide bond formation .
Common Reagents and Conditions
Common reagents used in the reactions of BOC-D-4-PYRIDYLALANINE include halogenated pyridines, dehydroalanine derivatives, and photoredox catalysts . Reaction conditions often involve mild temperatures and the use of organic solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from the reactions of BOC-D-4-PYRIDYLALANINE include various peptide derivatives and heterocyclic compounds. These products are valuable in the synthesis of pharmaceuticals and other bioactive molecules .
科学的研究の応用
BOC-D-4-PYRIDYLALANINE has diverse applications across several scientific and industrial domains:
Pharmaceuticals and Medicinal Chemistry: It is used in drug development for its antimicrobial properties and potential to inhibit specific enzymes.
Biochemical Research: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Organic Synthesis: BOC-D-4-PYRIDYLALANINE serves as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique properties.
作用機序
The mechanism of action of BOC-D-4-PYRIDYLALANINE involves its interaction with various biological pathways. The pyridine moiety can facilitate binding to specific receptors or transporters, aiding in the targeted delivery of therapeutic agents. Additionally, the compound can function as a pseudo-substrate or inhibitor of enzymes involving D-alanine, which is valuable in the development of drugs targeting specific bacterial or fungal enzymes.
類似化合物との比較
Similar Compounds
Similar compounds to BOC-D-4-PYRIDYLALANINE include other pyridylalanine derivatives such as 2-pyridylalanine and 3-pyridylalanine, as well as 2-azatyrosine .
Uniqueness
BOC-D-4-PYRIDYLALANINE is unique due to its specific structural combination of a pyridine ring and a D-alanine residue. This combination imparts distinct chemical reactivity and biological activity, making it a valuable tool in various scientific and industrial applications .
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-4-ylamino]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-5-7-14-8-6-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17) |
InChIキー |
FSPMDTKYFVTYBB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N(C1=CC=NC=C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



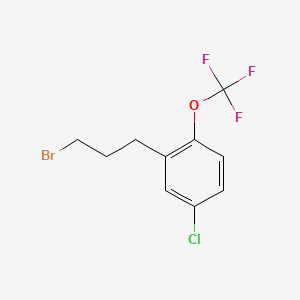

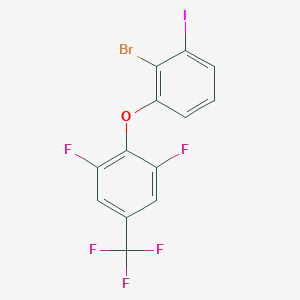
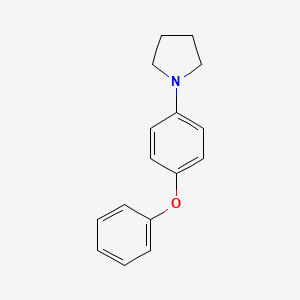
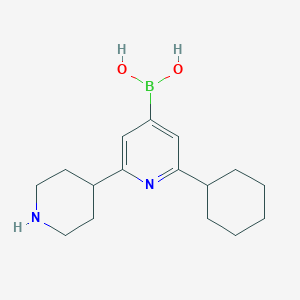
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]indole](/img/structure/B14071563.png)
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
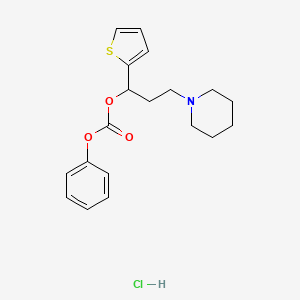
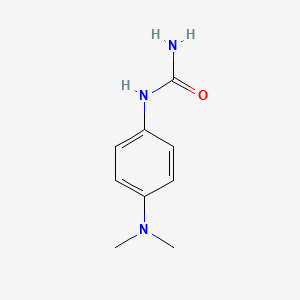
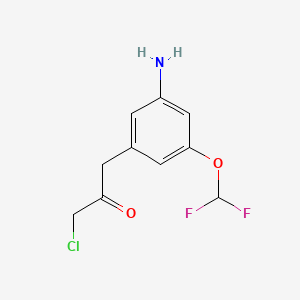
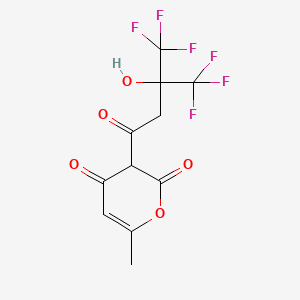
![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
